2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)13-5-3-2-4-10(13)14(19)17-15-16-11-7-6-9(18(20)21)8-12(11)24-15/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSUOIYUFLVODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of a benzothiazole derivative, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The final step involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The industrial synthesis may also involve continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The methylsulfonyl group can be oxidized to a sulfone group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the methylsulfonyl group can produce a sulfone derivative.
Scientific Research Applications
2-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Nitro vs. Amino Derivatives
The compound’s closest analogs include N-(6-nitrobenzo[d]thiazol-2-yl)benzamide and its reduced derivative, N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB). Key differences in their spectral data are summarized below:
| Property | N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide | N-(6-Aminobenzo[d]thiazol-2-yl)benzamide |
|---|---|---|
| ¹H NMR (ppm) | 7.66–8.32 (aromatic H), 9.10 (H6), 13.26 (NH) | 6.71–8.10 (aromatic H), 5.18 (NH₂), 12.51 (NH) |
| ¹³C NMR (ppm) | Data not provided | Data not provided |
| FT-IR (cm⁻¹) | Nitro (1520–1350), Amide (3298) | Amine (3399.60), Amide (3298) |
| Functional Groups | Nitro, Amide | Amine, Amide |
The nitro derivative exhibits downfield shifts in ¹H NMR due to electron-withdrawing effects, whereas the amino derivative shows upfield shifts for aromatic protons and distinct amine peaks in FT-IR .
Methylsulfonyl vs. Methoxy or Halogen Substituents
Methoxy groups, by contrast, provide electron-donating effects, altering electronic distribution and reactivity .
Halogenated analogs like N-(2-(6-chlorobenzo[d]thiazol-2-yl)phenyl)benzamide (3c) exhibit distinct ¹H NMR profiles (e.g., 12.74 ppm for NH) and higher melting points (144–147°C) due to increased molecular symmetry and halogen-induced intermolecular forces .
Pharmacological and Functional Comparisons
ZAC Antagonists
N-(Thiazol-2-yl)-benzamide analogs, such as those described in –5, act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC). However, the presence of a methylsulfonyl group in the target compound may sterically hinder binding to ZAC’s transmembrane domain (TMD-ICD), reducing efficacy compared to simpler analogs like compound 1 in .
Antiparasitic Activity
Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide), a structurally related antiparasitic drug, shares the nitro-thiazole motif but lacks the methylsulfonyl group. The target compound’s methylsulfonyl substituent could improve metabolic stability but may reduce bioavailability compared to nitazoxanide’s acetoxy group .
Melting Points and Stability
Derivatives with electron-withdrawing groups (e.g., nitro, methylsulfonyl) generally exhibit higher melting points than electron-donating analogs. For example:
- N-(2-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b) : 142–146°C .
Biological Activity
2-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anti-inflammatory and anticancer agent. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 365.41 g/mol
The structural features include a methylsulfonyl group and a nitro-substituted benzo[d]thiazole moiety, which contribute to its biological activity.
Anti-inflammatory Activity
One of the primary biological activities of this compound is its role as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation. By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thus exerting anti-inflammatory effects.
Key Findings :
- Inhibition of Prostaglandin Synthesis : Studies have shown that the compound effectively reduces prostaglandin E2 levels in cell cultures, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299).
Mechanism of Action :
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, evidenced by flow cytometry assays that reveal increased apoptotic cell populations upon treatment with varying concentrations of the compound .
- Cell Cycle Arrest : It also induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfonyl)aniline | Methylsulfonyl group | COX-2 inhibition |
| 6-Nitrobenzo[d]thiazole | Nitro group on thiazole | Antimicrobial properties |
| 4-(Dimethylaminoethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | Dimethylaminoethyl substitution | Anticancer activity |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
-
Anticancer Evaluation :
- In a comprehensive study assessing the anticancer properties of benzothiazole derivatives, this compound was found to inhibit cell migration and proliferation in A431 and A549 cells. Western blot analysis revealed that it inhibits key signaling pathways (AKT and ERK), which are often dysregulated in cancer .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide?
- Methodological Guidance : The synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and nitro-group introduction. Key considerations include:
- Catalyst selection : Sodium acetate or similar bases are critical for facilitating cyclization reactions (e.g., thiazole ring formation) .
- Reaction conditions : Reflux in ethanol or methanol (70–80°C for 5–7 hours) ensures proper intermediate formation. For example, nitro-group introduction may require controlled nitration conditions to avoid over-oxidation .
- Purification : Recrystallization from ethanol or chloroform improves purity (>95%), monitored via TLC (Rf value tracking) and HPLC .
- Yield optimization : Stepwise temperature control (e.g., cooling to 0–5°C during nitro-group stabilization) can prevent side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Guidance :
- Spectroscopic analysis :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm) and sulfonyl group integration .
- IR spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiazole derivatives .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Guidance :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
- Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar dilution methods .
- Enzyme inhibition : Assess interactions with targets like cyclooxygenase-2 (COX-2) via fluorescence quenching or ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
- Methodological Guidance :
- Analog synthesis : Modify substituents (e.g., replace nitro with methoxy or halogens) to assess electronic effects on bioactivity .
- Activity comparison : Test analogs in parallel assays (e.g., IC50 values against COX-2) and correlate with Hammett σ constants or LogP values .
- Data visualization : Use 3D-QSAR models (e.g., CoMFA) to map steric/electrostatic contributions to activity .
Example SAR Table :
| Substituent (R) | IC50 (COX-2, μM) | LogP |
|---|---|---|
| -NO2 | 0.45 | 2.8 |
| -Cl | 1.20 | 3.1 |
| -OCH3 | 2.50 | 2.5 |
Q. What strategies resolve contradictions in biological data across assay systems?
- Methodological Guidance :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic studies : Use Western blotting or qPCR to confirm target protein expression levels in discrepant models .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers in dose-response curves .
Q. How can computational docking predict binding modes with biological targets?
- Methodological Guidance :
- Protein preparation : Retrieve target structures (e.g., COX-2 PDB: 3LN1) and optimize via energy minimization .
- Ligand docking : Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonds between the sulfonyl group and Arg120/His90 residues .
- Validation : Compare docking scores (ΔG) with experimental IC50 values. RMSD <2.0 Å indicates reliable predictions .
Q. What methodologies assess metabolic stability and toxicity profiles?
- Methodological Guidance :
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC50 shifts .
- In silico toxicity : Predict hepatotoxicity via ADMET tools (e.g., ProTox-II) based on structural alerts (e.g., nitro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
